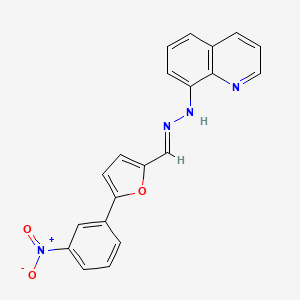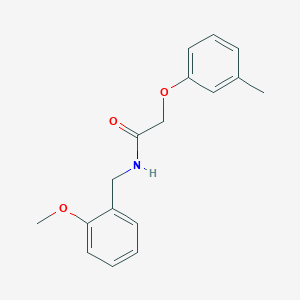
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, also known as DNOC, is a synthetic organic compound that has been widely used in the field of agriculture as an herbicide. DNOC is a yellow crystalline powder that is slightly soluble in water and highly soluble in organic solvents. Although DNOC has been used as an herbicide for many years, its toxicity and potential health hazards have raised concerns among scientists and researchers.
Mecanismo De Acción
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone acts as a photosynthetic inhibitor by disrupting the electron transport chain in chloroplasts. It inhibits the production of ATP and NADPH, which are essential for plant growth and development. This compound also disrupts the synthesis of chlorophyll, which is responsible for the green color of plants. As a result, plants treated with this compound exhibit chlorosis, stunted growth, and eventually die.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on both plants and animals. In plants, this compound inhibits photosynthesis and disrupts the synthesis of chlorophyll, leading to chlorosis and stunted growth. In animals, this compound can cause skin irritation, respiratory problems, and gastrointestinal distress. Long-term exposure to this compound has been linked to liver and kidney damage, as well as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is a potent herbicide that can be used to control a wide range of weed species. It is relatively inexpensive and easy to synthesize. However, this compound is highly toxic and poses a risk to both humans and the environment. Therefore, it must be handled with care and disposed of properly.
Direcciones Futuras
There are several future directions for research on (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. One area of interest is the development of safer and more environmentally friendly herbicides. Another area of research is the study of the molecular mechanisms of this compound toxicity in plants and animals. Additionally, there is a need for more research on the potential health hazards of this compound exposure in humans. Overall, the future of this compound research is focused on finding safer and more effective ways to control weeds while minimizing the risk to human health and the environment.
Métodos De Síntesis
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can be synthesized by the reaction of 2,4-dichloro-5-nitrophenol with 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been extensively studied in the field of agriculture as an herbicide. It has been used to control weeds in various crops such as cotton, corn, soybeans, and wheat. This compound has also been used to control invasive plant species in natural ecosystems. In addition to its use as an herbicide, this compound has been studied for its potential as a fungicide and insecticide.
Propiedades
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-2-22-10-5-3-9(4-6-10)15(19)11-7-14(18(20)21)13(17)8-12(11)16/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFXYKNQGUEIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)



![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)

![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
